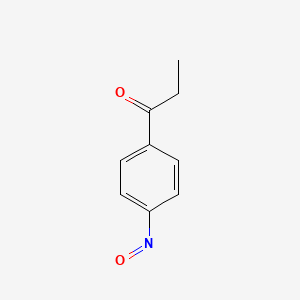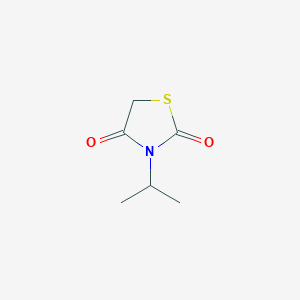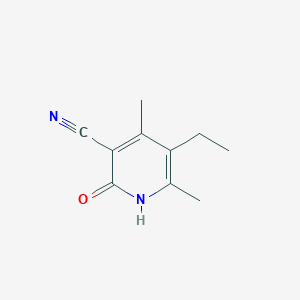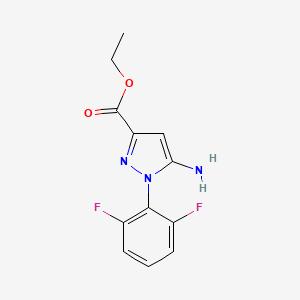
p-Nitrosopropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrosopropiophenone is an organic compound with the molecular formula C9H9NO2 It is a nitroso derivative of propiophenone, characterized by the presence of a nitroso group (-NO) attached to the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Nitrosopropiophenone can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of p-nitropropiophenone using reducing agents such as zinc dust and ammonium chloride in an acidic medium.
Oxidation of Amino Precursors: Another method involves the oxidation of p-aminopropiophenone using oxidizing agents like sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of p-aminopropiophenone using nitrosating agents under specific reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form p-nitropropiophenone.
Reduction: It can be reduced to p-aminopropiophenone using reducing agents like sodium borohydride.
Substitution: The nitroso group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium nitrite, hydrogen peroxide.
Reducing Agents: Zinc dust, sodium borohydride.
Reaction Conditions: Acidic or basic medium, controlled temperature.
Major Products:
Oxidation: p-Nitropropiophenone.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
p-Nitrosopropiophenone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of p-nitrosopropiophenone involves its interaction with biological molecules:
Molecular Targets: It targets hemoglobin, leading to the formation of hemiglobin through the oxidation of hemoglobin’s iron center.
Pathways Involved: The compound undergoes N-hydroxylation by NADPH-dependent microsomal enzymes, leading to the formation of p-hydroxylaminopropiophenone, which further interacts with hemoglobin.
Comparación Con Compuestos Similares
p-Nitropropiophenone: An oxidized form of p-nitrosopropiophenone.
p-Aminopropiophenone: A reduced form of this compound.
Comparison:
Propiedades
Número CAS |
53033-81-1 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-(4-nitrosophenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6H,2H2,1H3 |
Clave InChI |
VUHULBJCIYOTTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)







![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)



